molecular formula C6H10BrNSSi B028640 4-Bromo-2-(trimethylsilyl)thiazole CAS No. 108306-53-2

4-Bromo-2-(trimethylsilyl)thiazole

Cat. No.: B028640
CAS No.: 108306-53-2
M. Wt: 236.21 g/mol
InChI Key: WLQGXFSBIGJXDA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trimethylsilyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazoline derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trimethylsilyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the trimethylsilyl group. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The thiazole ring also contributes to its reactivity by providing multiple reactive sites for chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trimethylsilyl)thiazole is unique due to the presence of both the bromine atom and the trimethylsilyl group, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives with diverse chemical properties .

Properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQGXFSBIGJXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402106
Record name 4-Bromo-2-(trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108306-53-2
Record name 4-Bromo-2-(trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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